1-Acetyl-5-oxo-L-prolyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Acetyl-5-oxo-L-prolyl chloride” is a synthetic analogue of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This analogue possesses greater potency than the natural hormone . It’s also known as "5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate (salt)" .

Synthesis Analysis

The synthesis of “1-Acetyl-5-oxo-L-prolyl chloride” and its analogues is a topic of interest in the field of organic chemistry. For instance, the Mpr1 enzyme can acetylate the L-proline catabolism intermediate l-Δ 1-pyrroline-5-carboxylate (P5C), the tautomer l-glutamate-γ-semialdehyde (GSA), or the intermediate 5-hydroxy-l-proline (5-HYP) in the equilibrium reaction of P5C into N-acetyl-GSA .Applications De Recherche Scientifique

Synthesis of Phosphonopeptide Intermediates

1-Acetyl-5-oxo-L-prolyl chloride is involved in synthetic chemistry, particularly in the creation of phosphonopeptide intermediates. Studies have shown its utility in facilitating the formation of key intermediates in the synthesis of phosphonopeptide with a P-N bond through reactions involving benzyl carbamate, aldehydes, and phosphorus(III) chloride (Yuan, Chen, & Wang, 1991).

Affinity Chromatography Ligands

Research applications also extend to biochemical methods, where derivatives of 1-Acetyl-5-oxo-L-prolyl chloride have been explored as potential ligands for the affinity chromatography of proteins such as angiotensin converting enzyme (ACE), a key enzyme in the renin-angiotensin system. These studies have contributed to the development of more efficient purification methods for enzymes critical in physiological processes (Pantoliano, Holmquist, & Riordan, 1984).

Glycine Receptor Research

In the field of neuroscience, research into the glycine receptor chloride channel (GlyR), a member of the nicotinic acetylcholine receptor family, has seen the use of related compounds to study receptor function and its role in inhibitory neurotransmission in the central nervous system. This line of research offers insights into the molecular structure and pharmacology of GlyRs, providing a foundation for developing new therapeutic agents (Lynch, 2004).

Thermochemical Ablation Studies

Furthermore, acetyl chloride, a compound closely related to 1-Acetyl-5-oxo-L-prolyl chloride, has been investigated for its potential in tissue ablation procedures, showcasing the versatility of acyl chlorides in medical research. These studies aim to develop new thermochemical ablation techniques that could offer alternative treatments in oncology (Cressman & Jahangir, 2013).

Propriétés

IUPAC Name |

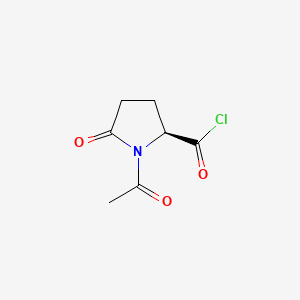

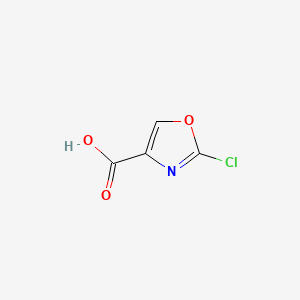

(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-4(10)9-5(7(8)12)2-3-6(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSMHWPJXBGWBL-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CCC1=O)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](CCC1=O)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664760 |

Source

|

| Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105425-26-1 |

Source

|

| Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)